REACTION_CXSMILES
|
Cl[C:2]1[C:7](=[O:8])[N:6]([CH3:9])[N:5]=[CH:4][C:3]=1OC.O.[NH2:13]N>>[NH2:13][C:2]1[C:7](=[O:8])[N:6]([CH3:9])[N:5]=[CH:4][CH:3]=1 |f:1.2|
|
Name
|
|
Quantity
|
240.8 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=NN(C1=O)C)OC
|
Name
|
|
Quantity
|
1930 mL
|
Type
|
reactant
|
Smiles
|
O.NN
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
remained at 80° C. without further heating
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
FILTRATION
|
Details
|
the precipitate was filtered off
|
Type
|
WASH
|
Details
|
washed
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC=NN(C1=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 112.8 g | |
YIELD: PERCENTYIELD | 65.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |